AGK-2 hydrochloride

Sirtuin Enzyme Assay Selectivity

AGK-2 hydrochloride is the definitive SIRT2 inhibitor for replicating foundational neuroprotection studies (α-synuclein rescue in primary midbrain & Drosophila PD models) and in vivo HBV/inflammation protocols (82 mg/kg i.p. in mice). Its well-characterized >8-fold selectivity over SIRT1/3 eliminates confounding off-target effects, while micromolar potency enables titratable, non-cytotoxic probing of SIRT2-dependent proliferation. Choose AGK-2 HCl for established dosing benchmarks and historical validation that newer inhibitors lack.

Molecular Formula C23H14Cl3N3O2
Molecular Weight 470.7 g/mol
Cat. No. B2399406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGK-2 hydrochloride
Molecular FormulaC23H14Cl3N3O2
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl
InChIInChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+;
InChIKeyWAHORANLPOZDNF-JHGYPSGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AGK-2 Hydrochloride: A Selective SIRT2 Inhibitor for Epigenetics and Neurodegeneration Research


AGK-2 hydrochloride (CAS 304896-28-4) is a cell-permeable quinoline derivative that acts as a reversible, selective inhibitor of sirtuin 2 (SIRT2), a NAD⁺-dependent protein deacetylase implicated in cell cycle regulation, cytoskeletal dynamics, and neurodegenerative pathology [1]. It targets the nicotinamide-binding site of SIRT2 with an IC50 of 3.5 μM, while exhibiting minimal activity against the closely related isoforms SIRT1 and SIRT3 (IC50 >50 μM) . Widely used as a chemical probe to interrogate SIRT2-dependent processes, AGK-2 hydrochloride is a foundational tool compound in the sirtuin field, though its micromolar potency distinguishes it from more recently developed sub-micromolar SIRT2 inhibitors [2].

Why AGK-2 Hydrochloride Cannot Be Replaced by Other SIRT2 Inhibitors in Critical Research Applications


SIRT2 inhibitors constitute a chemically diverse class of compounds with distinct potency, selectivity profiles, and biological consequences. While newer inhibitors like SirReal2 or TM exhibit superior biochemical potency, AGK-2 hydrochloride possesses a unique combination of extensive historical validation, documented in vivo efficacy in neuroinflammation and viral replication models, and a well-characterized selectivity window that informs experimental design [1]. Direct comparative studies reveal that inhibitors within this class cannot be considered functionally interchangeable; for instance, AGK-2 and SirReal2 exhibit markedly different effects on G6PD activity and cell proliferation in leukemic cells at their respective effective concentrations, underscoring that compound-specific pharmacology dictates experimental outcomes [2]. Procurement of AGK-2 hydrochloride is therefore driven by specific assay requirements, pre-existing experimental systems, or the need to replicate established biological findings where its pharmacological fingerprint has been validated.

AGK-2 Hydrochloride: Head-to-Head Quantitative Differentiation from Key SIRT2 Inhibitor Comparators


SIRT2 Isoform Selectivity Profiling: AGK-2 Exhibits >8-Fold Selectivity Over SIRT1 and SIRT3

AGK-2 hydrochloride is a selective SIRT2 inhibitor with an IC50 of 3.5 μM. In direct enzymatic assays, it inhibits SIRT1 with an IC50 of 30 μM (8.6-fold selectivity) and SIRT3 with an IC50 of 91 μM (26-fold selectivity) [1]. This selectivity profile is distinct from that of Tenovin-6, which in direct comparative testing inhibited both SIRT1 and SIRT2 deacetylation with similar IC50 values, indicating poor isoform discrimination [2]. In contrast, the more recently developed inhibitor TM is highly selective but also targets the demyristoylation activity of SIRT2, a feature absent in AGK-2 [2].

Sirtuin Enzyme Assay Selectivity Chemical Probe

Functional Divergence in Neuronal Differentiation: AGK-2 Suppresses Neural Markers Unlike HDAC6 Inhibitor Tubastatin A

In human bone marrow-derived mesenchymal stem cells (hBM-MSCs) undergoing neuronal differentiation, treatment with 10 μM AGK-2 significantly reduced the expression of neural-specific proteins Nestin, NF-M, and MAP-2 [1]. In contrast, treatment with 3 μM tubastatin A (an HDAC6 inhibitor) did not suppress these markers, despite both compounds similarly altering acetylated α-tubulin levels [1]. Furthermore, AGK-2 treatment led to decreased ERK and CREB phosphorylation, an effect not observed with tubastatin A, implicating SIRT2-specific regulation of the ERK-CREB signaling axis [1].

Neuronal Differentiation Stem Cells Tubulin Acetylation HDAC6

Differential Regulation of Leukemic Cell Metabolism: AGK-2 vs. SirReal2 in G6PD Activity and Proliferation

In HL-60 and KG-1 leukemic cells, AGK-2 and SirReal2 exhibit distinct concentration-dependent effects on glucose-6-phosphate dehydrogenase (G6PD) activity and cell proliferation [1]. While both compounds inhibit SIRT2, SirReal2 is a sub-micromolar inhibitor with higher potency. Comparative dose-response studies show that AGK-2 suppresses G6PD activity and relative cell growth at micromolar concentrations, whereas SirReal2 achieves comparable or greater suppression at nanomolar concentrations, reflecting its enhanced biochemical potency [1]. In mouse hematopoietic stem and progenitor cells (HSPCs) and RAW264.7 cells, treatment with 5 μM AGK2 or 150 nM SirReal2 yielded distinct proliferation profiles [1].

Leukemia G6PD Metabolism Cancer

In Vivo Anti-Inflammatory Efficacy: AGK-2 Significantly Reduces Pro-Inflammatory Cytokines in Murine Model

In a murine model of systemic inflammation, AGK-2 hydrochloride (administered intraperitoneally) significantly reduced mortality and decreased levels of key pro-inflammatory cytokines . Compared to vehicle control, AGK-2 treatment reduced TNF-α levels in blood from 298.3±24.6 pg/mL to 26.8±2.8 pg/mL (p=0.0034) and IL-6 levels from 633.4±82.8 pg/mL to 232.6±133.0 pg/mL (p=0.0344) . Similar reductions were observed in peritoneal fluid. While other SIRT2 inhibitors like AK-1 have also shown anti-inflammatory effects in vivo, the quantitative cytokine reduction data provide a benchmark for AGK-2's systemic immunomodulatory capacity [1].

Inflammation Cytokine Sepsis In Vivo

Optimal Experimental Use Cases for AGK-2 Hydrochloride Based on Quantitative Differentiation Evidence


Validating SIRT2-Specific Roles in Neurodegeneration Models

AGK-2 hydrochloride is the compound of choice for replicating and extending foundational studies linking SIRT2 inhibition to neuroprotection in Parkinson's disease models. Its well-documented ability to rescue α-synuclein-mediated toxicity in primary midbrain cultures and Drosophila models [1] provides a validated pharmacological anchor for experiments where selective SIRT2 inhibition (IC50 = 3.5 μM) is required, and the >8-fold selectivity over SIRT1/3 minimizes confounding off-target sirtuin effects [2].

Dissecting SIRT2 vs. HDAC6 Contributions to Tubulin Acetylation and Neuronal Differentiation

For researchers investigating the distinct contributions of SIRT2 and HDAC6 to microtubule dynamics and neuronal differentiation, AGK-2 hydrochloride is essential. As demonstrated in direct comparative studies, 10 μM AGK-2 uniquely suppresses neural-specific markers (Nestin, NF-M, MAP-2) and ERK-CREB signaling, whereas the HDAC6 inhibitor tubastatin A does not, despite both increasing acetylated α-tubulin [3]. This functional divergence cannot be recapitulated with HDAC6 inhibitors alone.

Preclinical In Vivo Studies of SIRT2-Mediated Inflammation and Viral Replication

AGK-2 hydrochloride is validated for in vivo administration in rodent models, with documented intraperitoneal dosing regimens that significantly reduce systemic pro-inflammatory cytokines (TNF-α, IL-6) and suppress HBV replication in transgenic mice (82 mg/kg i.p.) [4]. For investigators initiating SIRT2 inhibitor in vivo studies, AGK-2 provides established dosing benchmarks and demonstrated bioavailability, reducing the risk of pharmacokinetic failure associated with untested analogs.

Chemical Probe for SIRT2 in Cellular Assays Where Sub-Micromolar Inhibitors Induce Cytotoxicity

In leukemic and other cancer cell lines, newer SIRT2 inhibitors like SirReal2 and Tenovin-6 exhibit potent cytotoxicity at nanomolar concentrations [5]. AGK-2 hydrochloride, with its micromolar IC50 and documented ability to inhibit SIRT2 without inducing cytotoxicity at low doses (e.g., 5 μM treatment reduces colony forming ability to 46% of control without inducing cell death) [6], serves as a more titratable probe for dissecting SIRT2-dependent proliferation from outright cytotoxicity in long-term cell culture experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGK-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.